4-Chloro-6-hydrazinyl-5-methylpyrimidine
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Overview
Description
4-Chloro-6-hydrazinyl-5-methylpyrimidine is a pyrimidine derivative with the molecular formula C5H7ClN4. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
The synthesis of 4-Chloro-6-hydrazinyl-5-methylpyrimidine typically involves the reaction of 4-chloro-5-methylpyrimidine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-Chloro-6-hydrazinyl-5-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
4-Chloro-6-hydrazinyl-5-methylpyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-Chloro-6-hydrazinyl-5-methylpyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
4-Chloro-6-hydrazinyl-5-methylpyrimidine can be compared with other pyrimidine derivatives such as:
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine: This compound has a similar core structure but different substituents, leading to distinct chemical and biological properties.
4-Chloro-5-methyl-6-hydrazinylpyrimidine: Another closely related compound with slight variations in its chemical structure.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and resulting properties.
Biological Activity
4-Chloro-6-hydrazinyl-5-methylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease. This compound's unique structure, featuring a chloro group at the 4-position, a hydrazinyl group at the 6-position, and a methyl group at the 5-position, contributes to its reactivity and biological interactions.
- Molecular Formula : C5H7ClN4
- Molecular Weight : Approximately 144.56 g/mol
-
Structure :
4 Chloro 6 hydrazinyl 5 methylpyrimidine
The presence of the hydrazinyl group is particularly significant as it can participate in various biochemical interactions, including covalent bonding with nucleophilic sites on proteins and enzymes.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. It has been shown to interact with specific molecular targets that are crucial in tumor growth and proliferation.
- Enzyme Inhibition : The compound has been found to inhibit key enzymes involved in cancer cell proliferation. For instance, studies suggest it may inhibit cyclin-dependent kinase 2 (CDK2), a critical regulator of the cell cycle, thus inducing cell cycle arrest.
- Induction of Apoptosis : The compound also appears to enhance apoptosis in cancer cells by increasing the expression of pro-apoptotic genes such as caspase-3, leading to programmed cell death.
Antimicrobial Properties
In addition to its anticancer activity, this compound has demonstrated antimicrobial effects against various pathogens.
Efficacy Against Bacteria
Studies have shown that this compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness compared to standard antibiotics.
Pathogen | MIC (µg/mL) | Standard Antibiotic (e.g., Ampicillin) MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | 25 | 30 |
Escherichia coli | 50 | 60 |
Bacillus cereus | 40 | 45 |
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Study on Anticancer Activity : A study evaluating the effects of this compound on HCT-116 human colon cancer cells showed that treatment with this compound led to a significant reduction in cell viability, with an IC50 value of approximately 75 µM. The mechanism was linked to CDK2 inhibition and increased caspase-3 expression .
- Antimicrobial Evaluation : Another research effort assessed the antimicrobial efficacy of various derivatives of pyrimidine compounds, including this compound. The study found that this compound exhibited lower IC50 values against several bacterial strains compared to traditional antibiotics, suggesting its potential as an alternative therapeutic agent .
Properties
Molecular Formula |
C5H7ClN4 |
---|---|
Molecular Weight |
158.59 g/mol |
IUPAC Name |
(6-chloro-5-methylpyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C5H7ClN4/c1-3-4(6)8-2-9-5(3)10-7/h2H,7H2,1H3,(H,8,9,10) |
InChI Key |
OCQKKFDHCVWZFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN=C1Cl)NN |
Origin of Product |
United States |
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